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Abstract

ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized primarily by
its progesterone antagonist activity, with evidence of partial agonist effects under certain
conditions. Developed by Organon, its primary therapeutic indication explored was the control
of vaginal bleeding associated with progestin-only contraceptive regimens, often in combination
with the progestin desogestrel. While its development was ultimately discontinued, the
pharmacological profile of ORG 33628 provides valuable insights into the complex
mechanisms of progesterone receptor modulation and its potential therapeutic applications.
This technical guide synthesizes the available preclinical and clinical data on ORG 33628,
detailing its mechanism of action, in vitro and in vivo effects, and the methodologies used for its
characterization.

Mechanism of Action

ORG 33628 functions as a modulator of the progesterone receptor (PR), a nuclear receptor
that mediates the physiological effects of progesterone. As an antagonist, ORG 33628
competitively binds to the PR, preventing the conformational changes necessary for the
recruitment of coactivators and the initiation of gene transcription that would typically be
induced by progesterone. This blockade of progesterone signaling forms the basis of its
pharmacological effects.
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However, like many SPRMs, ORG 33628 does not exhibit a purely antagonistic profile.
Evidence suggests it can display partial agonist activity, the extent of which can be tissue-
specific and dependent on the cellular context. This dual activity is a hallmark of SPRMs and
contributes to their complex pharmacological profiles.

Progesterone Receptor Signaling Pathway

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form
homodimers or heterodimers. Upon progesterone binding, the receptor-ligand complex
translocates to the nucleus and binds to progesterone response elements (PRES) on the DNA,
initiating the transcription of target genes. As an antagonist, ORG 33628 disrupts this process.
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Figure 1: Progesterone Receptor Signaling and Antagonistic Action of ORG 33628.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinity (Ki) and functional potency (IC50/EC50) of
ORG 33628 for the progesterone receptor are not readily available in publicly accessible
literature, likely due to the discontinuation of its development. The following table summarizes
the types of quantitative data that are typically generated for a compound like ORG 33628.
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Typical Value
ORG 33628
Parameter Receptor Assay Type Range for PR VA
alue
Antagonists
Binding Affinity Progesterone Radioligand )
_ o Low nM Not Available
(Ki) Receptor (PR) Binding Assay
Functional In Vitro
) Progesterone o ] ]
Antagonism Transactivation Low to mid nM Not Available
Receptor (PR)
(IC50) Assay
] ) In Vitro
Partial Agonism Progesterone o ] ]
Transactivation Variable Not Available
(EC50) Receptor (PR)
Assay

Experimental Protocols

The pharmacological characterization of ORG 33628 would have involved a series of
standardized in vitro and in vivo assays to determine its activity at the progesterone receptor.

In Vitro Progesterone Receptor Transactivation Assay

This assay is crucial for determining the functional antagonist and potential partial agonist
activity of a compound. ORG 33628 was confirmed to act as a progesterone antagonist in a
PR-mediated transactivation test in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of ORG 33628 to inhibit progesterone-induced gene
expression and to assess any intrinsic agonist activity.

Methodology:

o Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with an expression
vector for the human progesterone receptor (hPR) and a reporter gene construct containing
a progesterone-responsive promoter linked to a quantifiable reporter enzyme (e.g., luciferase
or alkaline phosphatase).

e Treatment:
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o Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of
progesterone in the presence of increasing concentrations of ORG 33628.

o Agonist Mode: Cells are treated with increasing concentrations of ORG 33628 alone.

 Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene
transcription and protein expression.

o Measurement: The activity of the reporter enzyme is measured using a luminometer or
spectrophotometer.

e Data Analysis:

o IC50 Determination (Antagonist Mode): The concentration of ORG 33628 that produces
50% inhibition of the progesterone-induced response is calculated.

o EC50 and Emax Determination (Agonist Mode): The concentration of ORG 33628 that
produces 50% of its maximal response (Emax) is calculated to determine its potency as a
partial agonist.

CHO Cells with Treat with Progesterone Incubate 3 Measure Reporter Data Analysis
hPR & Reporter Gene and/or ORG 33628 (24-48h) Enzyme Activity (IC50/EC50)

Click to download full resolution via product page

Figure 2: Workflow for an In Vitro Progesterone Receptor Transactivation Assay.

In Vivo McPhail Test

This classic in vivo assay is used to assess the progestational (agonist) or anti-progestational
(antagonist) activity of a compound on the uterine endometrium of rabbits. ORG 33628
exhibited partial agonist activity in this test.

Objective: To determine the effect of ORG 33628 on the endometrial morphology in an
estrogen-primed rabbit model.

Methodology:
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» Animal Model: Immature female rabbits.
e Estrogen Priming: Animals are pre-treated with estrogen to induce endometrial proliferation.
e Treatment:

o Agonist Assessment: Animals are administered ORG 33628.

o Antagonist Assessment: Animals are co-administered progesterone and ORG 33628.

» Endpoint: After a set treatment period, the animals are euthanized, and their uteri are
collected. The degree of glandular proliferation and secretory transformation of the
endometrium is histologically assessed and scored (McPhail score).

* Interpretation:
o An increase in the McPhail score indicates progestational (agonist) activity.

o Inhibition of the progesterone-induced increase in the McPhail score indicates anti-
progestational (antagonist) activity.

o A submaximal increase in the McPhail score in the agonist assessment indicates partial
agonist activity.

Clinical Studies

The primary clinical investigation of ORG 33628 was focused on its use in combination with a
progestin-only contraceptive to improve bleeding patterns.

Clinical Trial NCT00413179

Title: A Study to Assess the Effect of Three Different Dosages of ORG 33628 in Combination
With ORG 2969 (Desogestrel) on Vaginal Bleeding Pattern, Ovarian Function, and
Endometrium in Healthy Female Volunteers.

Study Design: While the detailed results of this trial are not publicly available, the study design
provides insight into the clinical development of ORG 33628.
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o Objective: To evaluate the efficacy and safety of different doses of ORG 33628 in
combination with desogestrel on vaginal bleeding, ovarian function, and the endometrium.

o Methodology: A double-blind, randomized, controlled trial.
 Interventions:

o Group 1: ORG 33628 (low dose) + Desogestrel (75 ug)

o Group 2: ORG 33628 (medium dose) + Desogestrel (75 ug)

o Group 3: ORG 33628 (high dose) + Desogestrel (75 ug)

o Control Group: Placebo + Desogestrel (75 pg)
e Primary Outcome Measures: Incidence and pattern of vaginal bleeding.

e Secondary Outcome Measures: Ovarian function (e.g., ovulation inhibition), endometrial
thickness and morphology.

The rationale for this trial was that the antagonistic effect of ORG 33628 on the endometrium
would counteract the progestin-induced endometrial changes that can lead to irregular
bleeding, while the progestin (desogestrel) would maintain contraceptive efficacy through
ovulation inhibition.
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« To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacological Profile of
ORG 33628]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677477#pharmacological-profile-of-org-33628]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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